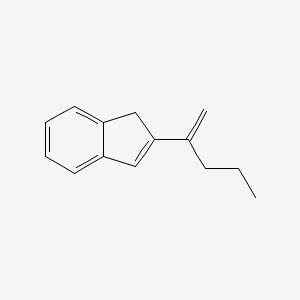

2-(Pent-1-en-2-yl)-1H-indene

Beschreibung

2-(Pent-1-en-2-yl)-1H-Inden ist eine organische Verbindung, die zur Klasse der Indene gehört. Indene sind bicyclische Kohlenwasserstoffe, die aus einem Benzolring bestehen, der mit einem Cyclopentenring verschmolzen ist. Diese Verbindung zeichnet sich durch das Vorhandensein eines Pent-1-en-2-yl-Substituenten an der zweiten Position des Indenrings aus. Indene sind bekannt für ihre vielfältigen chemischen Eigenschaften und Anwendungen in verschiedenen Bereichen, darunter die organische Synthese und die Materialwissenschaft.

Eigenschaften

CAS-Nummer |

819871-83-5 |

|---|---|

Molekularformel |

C14H16 |

Molekulargewicht |

184.28 g/mol |

IUPAC-Name |

2-pent-1-en-2-yl-1H-indene |

InChI |

InChI=1S/C14H16/c1-3-6-11(2)14-9-12-7-4-5-8-13(12)10-14/h4-5,7-9H,2-3,6,10H2,1H3 |

InChI-Schlüssel |

AAHCWOMFXIMROM-UHFFFAOYSA-N |

Kanonische SMILES |

CCCC(=C)C1=CC2=CC=CC=C2C1 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-(Pent-1-en-2-yl)-1H-Inden kann über verschiedene Synthesewege erfolgen. Eine übliche Methode beinhaltet die Reaktion von Inden mit einem geeigneten Alkylierungsmittel unter sauren oder basischen Bedingungen. Beispielsweise kann die Reaktion von Inden mit 1-Brom-2-penten in Gegenwart einer starken Base wie Natriumhydrid oder Kalium-tert-butoxid 2-(Pent-1-en-2-yl)-1H-Inden ergeben. Die Reaktion wird typischerweise in einem aprotischen Lösungsmittel wie Dimethylsulfoxid oder Tetrahydrofuran bei erhöhten Temperaturen durchgeführt.

Industrielle Produktionsverfahren

In industrieller Umgebung kann die Produktion von 2-(Pent-1-en-2-yl)-1H-Inden die Verwendung von kontinuierlichen Strömungsreaktoren beinhalten, um die Reaktionsbedingungen zu optimieren und die Ausbeute zu erhöhen. Katalysatoren wie Palladium- oder Nickelkomplexe können verwendet werden, um die Alkylierungsreaktion zu erleichtern. Der Einsatz von Hochdurchsatz-Screening-Techniken kann helfen, die effizientesten Reaktionsbedingungen für die großtechnische Produktion zu identifizieren.

Analyse Chemischer Reaktionen

Reaktionstypen

2-(Pent-1-en-2-yl)-1H-Inden durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid zu entsprechenden Ketonen oder Aldehyden oxidiert werden.

Reduktion: Die Reduktion der Verbindung kann unter Verwendung von Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid erreicht werden, um die entsprechenden Alkohole zu erhalten.

Substitution: Elektrophile Substitutionsreaktionen können am aromatischen Ring auftreten, wodurch die Einführung verschiedener funktioneller Gruppen ermöglicht wird. Gängige Reagenzien sind Halogene, Nitrierungsmittel und Sulfonierungsmittel.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat in wässrigem oder saurem Medium.

Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.

Substitution: Halogene (z. B. Brom) in Gegenwart eines Lewis-Säure-Katalysators.

Hauptsächlich gebildete Produkte

Oxidation: Bildung von Ketonen oder Aldehyden.

Reduktion: Bildung von Alkoholen.

Substitution: Bildung von halogenierten, nitrierten oder sulfonierten Derivaten.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 2-(Pent-1-en-2-yl)-1H-Inden hängt von seiner jeweiligen Anwendung ab. In biologischen Systemen kann die Verbindung mit zellulären Zielmolekülen wie Enzymen oder Rezeptoren interagieren, was zur Modulation biochemischer Pfade führt. So kann es beispielsweise die Aktivität bestimmter Enzyme hemmen, die an der Zellproliferation beteiligt sind, und so krebshemmende Wirkungen zeigen. Die genauen molekularen Zielmoleküle und Pfade, die beteiligt sind, können je nach dem spezifischen biologischen Kontext variieren.

Wirkmechanismus

The mechanism of action of 2-(Pent-1-en-2-yl)-1H-indene depends on its specific application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer effects. The exact molecular targets and pathways involved can vary depending on the specific biological context.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

2-Phenyl-1-penten: Ähnlich in der Struktur, jedoch ohne den Indenring.

Pent-3-en-2-yl-Radikale: Ähnlicher Alkylsubstituent, aber unterschiedliche Kernstruktur.

2-Methylbut-3-en-2-yl: Ähnlicher Alkylsubstituent, aber unterschiedliche Kernstruktur.

Einzigartigkeit

2-(Pent-1-en-2-yl)-1H-Inden ist aufgrund des Vorhandenseins sowohl des Indenrings als auch des Pent-1-en-2-yl-Substituenten einzigartig. Diese Kombination verleiht ihm besondere chemische Eigenschaften und Reaktivität, was es für bestimmte Anwendungen in der organischen Synthese und Materialwissenschaft wertvoll macht.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.